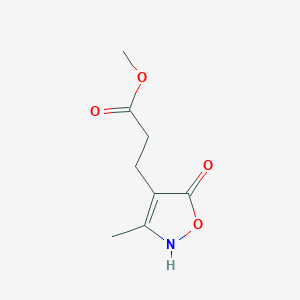![molecular formula C9H16Cl2N2 B1448547 1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride CAS No. 1461714-89-5](/img/structure/B1448547.png)
1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride
Descripción general
Descripción
“1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1461714-89-5 . It has a molecular weight of 223.14 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H14N2.2ClH/c1-7(11)9-4-2-8(6-10)3-5-9;;/h2-5,7H,6,10-11H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
The compound is a powder and is stored at a temperature of 4°C . It has a molecular weight of 223.14 .Aplicaciones Científicas De Investigación
Chemical Synthesis
This compound can be used in various chemical synthesis processes . It can serve as a building block in the synthesis of more complex molecules, contributing to the development of new materials and pharmaceuticals .
Chromatography
In the field of chromatography, this compound could potentially be used as a standard or a reagent . Chromatography is a technique used to separate mixtures and it’s crucial in many areas of research including life science, material science, and analytical chemistry .
Protection of Benzylamines with Carbon Dioxide
The compound has been used in research studying the effects of solvent and added bases on the protection of benzylamines with carbon dioxide . This research is part of efforts to develop sustainable and efficient processes in organic synthesis .
Material Science
In material science, this compound could potentially be used in the development of new materials . Material scientists often use a variety of chemical compounds to create and study new materials with unique properties .
Life Science
In life science research, this compound could potentially be used in various ways . For example, it could be used in the study of biological systems, in the development of new drugs, or in the study of disease mechanisms .
Analytical Chemistry
In analytical chemistry, this compound could potentially be used as a reagent or a standard . Analytical chemists use a variety of compounds to analyze the composition and structure of different substances .
Safety and Hazards
Propiedades
IUPAC Name |
1-[4-(aminomethyl)phenyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7(11)9-4-2-8(6-10)3-5-9;;/h2-5,7H,6,10-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWCVMSGPYLVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1448476.png)




![3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine](/img/structure/B1448482.png)

